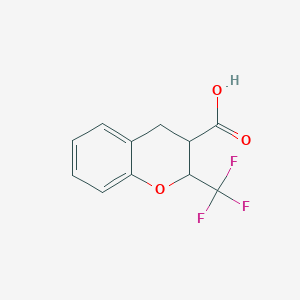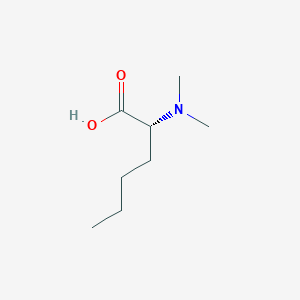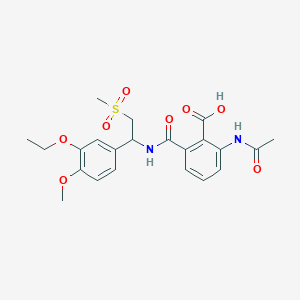
2-Cyano-4-(methoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H7NO4 It is characterized by the presence of a cyano group (-CN) and a methoxycarbonyl group (-COOCH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(methoxycarbonyl)benzoic acid typically involves the introduction of the cyano and methoxycarbonyl groups onto a benzoic acid derivative. One common method is the reaction of 4-cyanobenzoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial methods may employ alternative catalysts or solvents to enhance the reaction rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(methoxycarbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, products can include various substituted benzoic acid derivatives.
Scientific Research Applications
2-Cyano-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Cyano-4-(methoxycarbonyl)benzoic acid exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The methoxycarbonyl group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoic acid: Similar structure but lacks the methoxycarbonyl group.
Methyl 4-cyanobenzoate: Similar structure but lacks the carboxylic acid group.
2-Cyano-4-methylbenzoic acid: Similar structure but has a methyl group instead of a methoxycarbonyl group.
Uniqueness
2-Cyano-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both the cyano and methoxycarbonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-cyano-4-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)6-2-3-8(9(12)13)7(4-6)5-11/h2-4H,1H3,(H,12,13) |
InChI Key |
ISWVEXVQERTSGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)

![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)


![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)

![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)
![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

